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Compound of Interest

Compound Name: Lehmannine

Cat. No.: B057778 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leelamine and its synthesized derivatives,

focusing on their anti-melanoma activity. The data presented is based on the findings from

Gowda et al., "Identifying the structure-activity relationship of leelamine necessary for inhibiting

intracellular cholesterol transport," published in Oncotarget (2017).

Data Presentation: Comparative Efficacy in
Melanoma Cell Lines
The anti-proliferative activities of Leelamine and its derivatives were assessed against two

human melanoma cell lines, UACC 903 and 1205 Lu. The half-maximal inhibitory concentration

(IC50) values are summarized below. A lower IC50 value indicates greater potency.
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Compound
Derivative
Type

Modification
IC50 (µM) in
UACC 903

IC50 (µM) in
1205 Lu

Leelamine
Parent

Compound
- ~1.8 ~2.2

5a
Leelamine

Derivative

Amidation of the

primary amine

with a

trifluoroacetyl

group

1.2 2.0

5b
Leelamine

Derivative

Amidation of the

primary amine

with a

tribromoacetyl

group

1.0 1.8

5c
Leelamine

Derivative

Amidation of the

primary amine

with a bulkier

group

> 10 > 10

Abietic Acid Structural Analog
Carboxylic acid

instead of amine
Inactive Inactive

4a
Abietic Acid

Derivative

Replacement of

carboxylic acid

with an amino

group

~2.5 ~3.0

Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and

further investigation.

Synthesis of Leelamine Derivatives (5a, 5b, 5c)
General Procedure for Amidation of Leelamine:
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Starting Material: Leelamine (dehydroabietylamine).

Reaction: Leelamine is reacted with an appropriate acylating agent (e.g., trifluoroacetic

anhydride for 5a, tribromoacetic anhydride for 5b) in an inert solvent such as

dichloromethane (DCM) in the presence of a base like triethylamine (TEA).

Reaction Conditions: The reaction is typically carried out at room temperature for several

hours until completion, monitored by thin-layer chromatography (TLC).

Work-up and Purification: The reaction mixture is washed with water and brine, dried over

anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude

product is then purified by column chromatography on silica gel to yield the desired amide

derivative.[1]

Cell Viability Assay (MTT Assay)
Cell Seeding: UACC 903 and 1205 Lu melanoma cells are seeded in 96-well plates at a

density of 5,000 cells per well and allowed to adhere overnight.

Compound Treatment: Cells are treated with various concentrations of Leelamine or its

derivatives for 48 hours.

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the

plates are incubated for 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader.

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated)

cells. IC50 values are calculated from dose-response curves.

Intracellular Cholesterol Transport Assay (Filipin
Staining)
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Cell Culture and Treatment: Melanoma cells are grown on coverslips and treated with

Leelamine or its derivatives at their respective IC50 concentrations for 24 hours.

Fixation: Cells are washed with phosphate-buffered saline (PBS) and fixed with 4%

paraformaldehyde for 30 minutes.

Quenching: The fixation is quenched by incubating with 1.5 mg/mL glycine in PBS for 10

minutes.

Staining: Cells are stained with Filipin III (50 µg/mL in PBS with 10% fetal bovine serum) for

2 hours in the dark. Filipin is a fluorescent compound that specifically binds to unesterified

cholesterol.

Imaging: After washing with PBS, the coverslips are mounted on slides and visualized using

a fluorescence microscope with a UV filter. Increased fluorescence intensity within the cells

indicates the accumulation of intracellular cholesterol, signifying inhibition of cholesterol

transport.[2][3]

Western Blot Analysis for Signaling Pathway Proteins
Protein Extraction: Melanoma cells are treated with the compounds for the desired time

points. Cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

Protein concentration is determined using a BCA assay.

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-

polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF)

membrane.

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine

serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. The

membrane is then incubated overnight at 4°C with primary antibodies against

phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-

STAT3, STAT3).

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated

with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. The protein

bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
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Mandatory Visualizations
Signaling Pathway of Leelamine Derivatives
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Caption: Mechanism of action of Leelamine and its active derivatives.

Experimental Workflow: Cell Viability Assessment
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Caption: Workflow for determining the IC50 values of Leelamine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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